12-Amino-7-oxododecanoic acid
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Overview
Description
12-Amino-7-oxododecanoic acid is an organic compound with the molecular formula C12H23NO3 It is a derivative of dodecanoic acid, featuring an amino group at the 12th position and a keto group at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions
12-Amino-7-oxododecanoic acid can be synthesized through a multi-step process starting from linoleic acid. The process involves the following steps:
Oxidation: Linoleic acid is oxidized to produce 12-oxododecanoic acid.
Transamination: The 12-oxododecanoic acid is then subjected to transamination using ω-transaminases to introduce the amino group at the 12th position.
Purification: The resulting product is purified using affinity chromatography to obtain this compound with high specificity.
Industrial Production Methods
Industrial production of this compound involves similar steps but on a larger scale. The use of biocatalysts, such as ω-transaminases, in a one-pot enzyme cascade has been shown to be effective in achieving high yields . This method is advantageous due to its sustainability and efficiency.
Chemical Reactions Analysis
Types of Reactions
12-Amino-7-oxododecanoic acid undergoes various chemical reactions, including:
Reduction: The keto group at the 7th position can be reduced to a hydroxyl group.
Substitution: The amino group at the 12th position can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst such as palladium on carbon.
Substitution: Reagents such as acyl chlorides or anhydrides can be used to form amides or esters.
Major Products
Reduction: 12-Amino-7-hydroxydodecanoic acid.
Substitution: Various amides and esters depending on the reagents used.
Scientific Research Applications
12-Amino-7-oxododecanoic acid has several applications in scientific research:
Polymer Chemistry: It serves as a building block for the synthesis of polyamides, such as nylon-12.
Medicine: Research is ongoing to explore its potential in drug development and as a precursor for bioactive compounds.
Mechanism of Action
The mechanism of action of 12-amino-7-oxododecanoic acid involves its interaction with specific enzymes and molecular pathways:
Comparison with Similar Compounds
Similar Compounds
12-Aminododecanoic acid: Lacks the keto group at the 7th position.
11-Aminoundecanoic acid: Has one less carbon atom and lacks the keto group.
Uniqueness
12-Amino-7-oxododecanoic acid is unique due to the presence of both an amino group and a keto group, which allows for diverse chemical modifications and applications. Its ability to form polyamides with specific properties makes it valuable in industrial applications .
Properties
CAS No. |
16595-67-8 |
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Molecular Formula |
C12H23NO3 |
Molecular Weight |
229.32 g/mol |
IUPAC Name |
12-amino-7-oxododecanoic acid |
InChI |
InChI=1S/C12H23NO3/c13-10-6-2-4-8-11(14)7-3-1-5-9-12(15)16/h1-10,13H2,(H,15,16) |
InChI Key |
ZYUIIFJKSLWWHG-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)CCCCCN)CCC(=O)O |
Origin of Product |
United States |
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